molecular formula C8H8Cl2O4S B1475236 5-Chloro-2-(methoxymethoxy)benzene-1-sulfonyl chloride CAS No. 1803584-94-2

5-Chloro-2-(methoxymethoxy)benzene-1-sulfonyl chloride

Cat. No.: B1475236
CAS No.: 1803584-94-2
M. Wt: 271.12 g/mol
InChI Key: GUSJFLDNZNNXJF-UHFFFAOYSA-N
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Description

“5-Chloro-2-(methoxymethoxy)benzene-1-sulfonyl chloride” is an organic compound. It has the empirical formula C7H6Cl2O3S and a molecular weight of 241.09 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation: COC1=C (C=C (Cl)C=C1)S (Cl) (=O)=O . This indicates that the molecule contains a benzene ring with chlorine, methoxy, and sulfonyl chloride substituents.


Physical and Chemical Properties Analysis

“this compound” appears as white crystals or powder . It has a melting point range of 99.0-105.0°C . The compound has a density of 1.487±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Characterization of Sulfonamides

A study conducted by Fatima et al. (2013) focused on synthesizing a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives. These compounds were synthesized through the reaction of benzene sulfonyl chloride with different electrophiles, showing significant antioxidant activities and acting as inhibitors against acetylcholinesterase enzyme, which could have implications in treating diseases like Alzheimer's. This research highlights the potential of derivatives of 5-Chloro-2-(methoxymethoxy)benzene-1-sulfonyl chloride in developing therapeutic agents (Fatima et al., 2013).

Facile Synthesis of Sulfonyl Chlorides

Kim, Ko, and Kim (1992) reported a method for synthesizing several benzenesulfonyl and arylmethanesulfonyl chlorides by the aqueous chlorination of aryl (or benzyl) methoxymethyl sulfides. This method provides an efficient route to produce functionalized sulfonyl chlorides, which are valuable intermediates in organic synthesis. The approach is noted for its excellent yields, demonstrating the versatility of this compound in chemical synthesis (Kim, Ko, & Kim, 1992).

Acid-catalyzed Hydrolysis Without Racemization

Okuyama, Toyoda, and Fueno (1990) explored the acid-catalyzed hydrolysis of methoxymethyl phenyl sulfoxide, leading to the formation of S-phenyl benzenethiosulfinate without racemization. This process is significant for the synthesis of sulfonyl derivatives, showing that the sulfur-chlorine bond can be manipulated under controlled conditions without affecting the stereochemistry of the molecule. The findings are crucial for the development of stereochemically pure compounds in pharmaceutical synthesis (Okuyama, Toyoda, & Fueno, 1990).

Safety and Hazards

“5-Chloro-2-(methoxymethoxy)benzene-1-sulfonyl chloride” is considered hazardous. It can cause burns and liberate toxic gas upon contact with water . It is harmful if inhaled, ingested, or comes into contact with skin .

Properties

IUPAC Name

5-chloro-2-(methoxymethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O4S/c1-13-5-14-7-3-2-6(9)4-8(7)15(10,11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSJFLDNZNNXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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